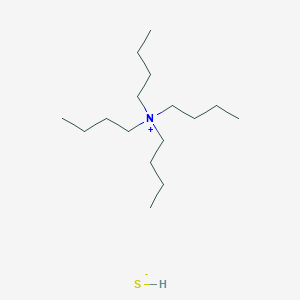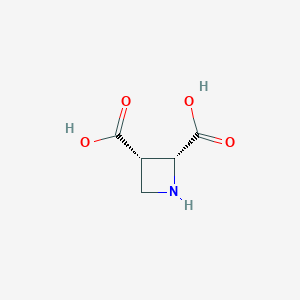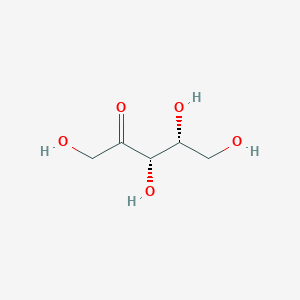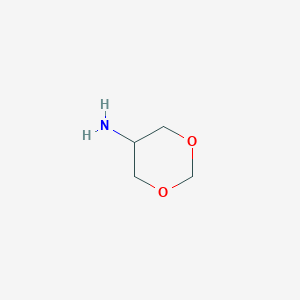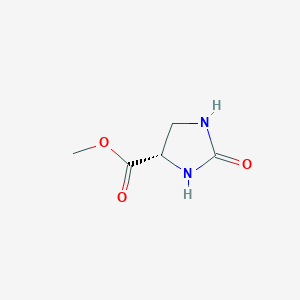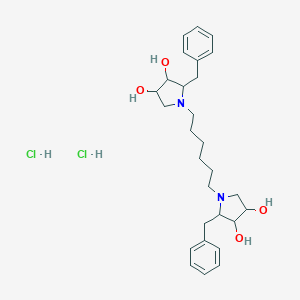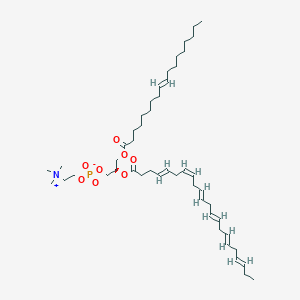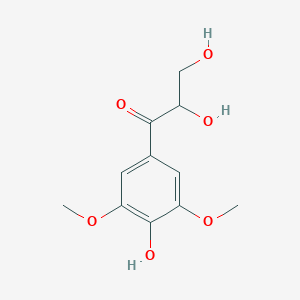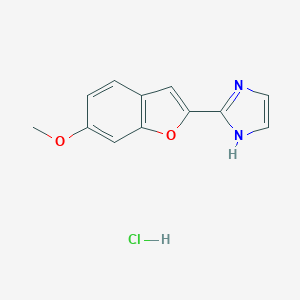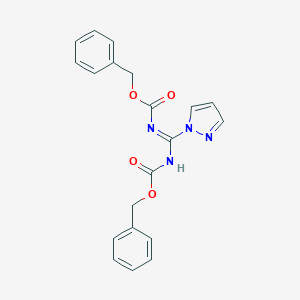
N,N'-Bis-Z-1-guanylpyrazole
概要
説明
N,N’-Bis-Z-1-guanylpyrazole is a chemical compound with a molecular formula of C20H18N4O4 . It is known for its reactivity in organic synthesis, functioning as a catalyst in aldol reactions and serving as a precursor for bis (guanylhydrazones) synthesis . It exists as an off-white powder .
Synthesis Analysis
The synthesis of N,N’-Bis-Z-1-guanylpyrazole involves the reaction of di-tert-butyl-dicarbonate with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of diisopropylethylamine, giving the mono-Boc-derivative . The reagent is prepared by the initial reaction of 1 equiv of di-tert-butyl-dicarbonate with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of diisopropylethylamine .Molecular Structure Analysis
The molecular structure of N,N’-Bis-Z-1-guanylpyrazole is characterized by a molecular weight of 378.4 g/mol . The IUPAC name for this compound is benzyl (NZ)-N-[phenylmethoxycarbonylamino (pyrazol-1-yl)methylidene]carbamate .Chemical Reactions Analysis
N,N’-Bis-Z-1-guanylpyrazole is known for its nucleophilicity, which allows it to act as a catalyst in aldol reactions. It facilitates the formation of carbon-carbon bonds by reacting with carbonyl compounds .Physical And Chemical Properties Analysis
N,N’-Bis-Z-1-guanylpyrazole has a molecular weight of 378.4 g/mol . It exists as a white to off-white crystalline powder that has limited solubility in water .科学的研究の応用
Urethane Protected Derivatives and Guanidine Synthesis
- Bernatowicz, Wu, and Matsueda (1993) discussed the preparation of bis-urethane protected derivatives of 1-guanylpyrazole, which efficiently produce monosubstituted guanidines. This illustrates the role of N,N'-Bis-Z-1-guanylpyrazole in synthesizing guanidine compounds (Bernatowicz, Wu, & Matsueda, 1993).
Reagent for Guanidine Synthesis
- Yong et al. (1999) developed a new reagent, 4-nitro-1-H-pyrazole-1-[N, N′-bis(tert-butoxycarbonyl)]carbamidine, for synthesizing bis(carbamate)-protected guanidines. This reagent is a derivative of N,N'-Bis-Z-1-guanylpyrazole and is more reactive, indicating its utility in guanidine synthesis (Yong, Kowalski, Thoen, & Lipton, 1999).
DNA Binding Studies and Antitumor Potential
- Radisavljević et al. (2018) synthesized new Au(iii) complexes with ligands related to N,N'-Bis-Z-1-guanylpyrazole, showing potential as antitumor agents. These complexes were found to bind with DNA and exhibit cytotoxicity against human melanoma cells, highlighting their application in cancer research (Radisavljević et al., 2018).
Guanidinylation in Peptide Synthesis
- Wester, Björkling, and Franzyk (2021) reported on the use of 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine, a derivative of N,N'-Bis-Z-1-guanylpyrazole, for guanidinylation in peptide synthesis. This compound showed high reactivity and stability, underscoring its significance in the synthesis of guanidines and peptides (Wester, Björkling, & Franzyk, 2021).
Z-DNA Induction
- Spingler and Antoni (2007) explored the use of N,N,N',N'-tetrakis-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-propylenediamine-bis(nickel(II) dinitrate) for Z-DNA formation, a process related to gene regulation. This study demonstrates the application of N,N'-Bis-Z-1-guanylpyrazole derivatives in understanding DNA structures and gene expression (Spingler & Antoni, 2007).
Enzyme Inhibitory Activities
- Harit et al. (2012) synthesized pyrazole-based compounds including N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)-1-hydroxy-2-aminoethane and tested them for inhibitory activities against various enzymes. These compounds, related to N,N'-Bis-Z-1-guanylpyrazole, showed selectivity in inhibiting enzymes like urease and butyrylcholinesterase, indicating their potential in enzyme-related studies (Harit et al., 2012).
Safety And Hazards
When working with N,N’-Bis-Z-1-guanylpyrazole, it is recommended to wear appropriate personal protective equipment, including gloves, clothing, and eyewear, to minimize the risk of skin and eye irritation. In case of accidental contact with the compound, promptly rinse the affected area with water for at least 15 minutes .
将来の方向性
特性
IUPAC Name |
benzyl (NZ)-N-[phenylmethoxycarbonylamino(pyrazol-1-yl)methylidene]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-19(27-14-16-8-3-1-4-9-16)22-18(24-13-7-12-21-24)23-20(26)28-15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,22,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBUVVTTYMTSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N/C(=N/C(=O)OCC2=CC=CC=C2)/N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20422902 | |
| Record name | N,N'-BIS-Z-1-GUANYLPYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20422902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis-Z-1-guanylpyrazole | |
CAS RN |
152120-55-3 | |
| Record name | Phenylmethyl N-[[[(phenylmethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152120-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-BIS-Z-1-GUANYLPYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20422902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-Benzyl(1H-pyrazol-1-yl)methylenedicarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



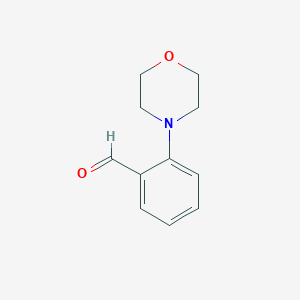
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B119798.png)
